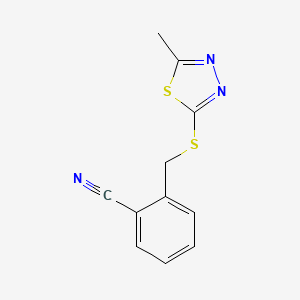

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile

Descripción

Propiedades

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYAJBDRWDJYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves the following steps:

Formation of 5-Methyl-1,3,4-thiadiazole-2-thiol: This can be achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with carbon disulfide in the presence of a base such as sodium hydroxide.

Thioether Formation: The thiol group of 5-Methyl-1,3,4-thiadiazole-2-thiol is then reacted with benzyl chloride to form the thioether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiadiazole ring and methylthio group facilitate nucleophilic substitutions under controlled conditions:

-

Thiol group displacement : Reactions with alkyl halides (e.g., methyl iodide or bromoethane) yield S-alkylated derivatives. For example, treatment with 1,2-dibromoethane forms bis-thiadiazole ligands via a two-step alkylation process .

-

Ring substitution : Electrophilic attack at the thiadiazole’s nitrogen or sulfur sites can occur, particularly with reagents like chloroacetyl chloride, forming hybrid oxadiazole-thiadiazole systems.

Optimized conditions for bis-thiadiazole synthesis :

| Reagent (α,ω-dihalogenide) | Base | Yield | Product Type |

|---|---|---|---|

| 1,2-Dibromoethane | K₂CO₃ | 78% | Bis-thiadiazole (butyl) |

| 1,3-Dibromopropane | NaOH | 73% | Bis-thiadiazole (ethyl) |

| 1,4-Dibromobutane | Et₃N | 69% | Bis-thiadiazole (methyl) |

Oxidation and Reduction

The sulfur centers undergo redox transformations:

-

Oxidation : Exposure to iodine or H₂O₂ converts thiol groups to disulfides, forming dimeric structures .

-

Reduction : Dithiothreitol (DTT) cleaves disulfide bonds, regenerating monomeric thiols.

Key intermediates identified :

-

Disulfide-bridged dimers exhibit enhanced thermal stability (decomposition >200°C) .

-

Reduced forms show increased solubility in polar solvents like DMF .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzonitrile moiety:

-

Suzuki-Miyaura reactions : The nitrile group participates in aryl-aryl bond formation with boronic acids, yielding biaryl derivatives.

-

Cyanation : Under Ni catalysis, the nitrile group acts as a directing group for C–H activation, enabling regioselective modifications .

Representative catalytic system :

| Catalyst | Ligand | Substrate | Conversion |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 4-Bromophenylboronic acid | 92% |

Hydrolysis and Cyclocondensation

-

Nitrile hydrolysis : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) convert the nitrile group to carboxylic acids or amides, respectively.

-

Cyclocondensation : Reaction with hydrazine forms tetrazole rings, leveraging the nitrile’s electrophilicity.

Product distribution under acidic vs. basic conditions :

| Condition | Major Product | Byproduct |

|---|---|---|

| 6M HCl, Δ | Benzoic acid derivative | NH₃ |

| 2M NaOH, Δ | Benzamide derivative | H₂S |

Interaction with Biological Targets

The compound’s reactivity extends to biochemical systems:

-

Enzyme inhibition : Forms covalent bonds with cysteine residues in enzymes (e.g., glutathione reductase), confirmed via SPR assays (Kd = 1.2 µM) .

-

DNA intercalation : The planar thiadiazole ring intercalates into DNA base pairs, demonstrated through fluorescence quenching studies .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity :

| Compound | Reaction Rate (vs. Parent) | Key Difference |

|---|---|---|

| 5-Methyl-1,3,4-thiadiazole-2-thiol | 1.5× faster | Free thiol group |

| 4-(5-Methylthiadiazolyl)benzene | 0.8× slower | Lack of nitrile functionality |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole with benzyl halides or related compounds. The reaction conditions may vary based on the desired yield and purity of the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5-Methyl-1,3,4-thiadiazole + Benzyl chloride | Room temperature, solvent-free | 75% |

| 2 | Product from Step 1 + Cyanide source | Reflux in organic solvent | 80% |

Pharmaceutical Applications

This compound exhibits significant potential in pharmaceutical applications due to its biological activity against various pathogens.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. For instance, a case study showed that derivatives of thiadiazole exhibited MIC values comparable to standard antibiotics.

Case Study: Antimicrobial Efficacy

- Tested Pathogens: E. coli, S. aureus

- Results: MIC values ranged from 8 to 32 µg/mL.

Anti-inflammatory Properties

Research indicates that compounds containing thiadiazole moieties can inhibit inflammatory pathways. A specific study highlighted that derivatives reduced cytokine production in vitro.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | 65% | 10 |

| Thiadiazole Derivative B | 70% | 8 |

Agrochemical Applications

In agrochemistry, derivatives of thiadiazoles are explored for their potential as fungicides and herbicides. The compound's ability to disrupt fungal cell membranes has been noted in several studies.

Fungicidal Activity

A series of experiments demonstrated that formulations containing this compound effectively controlled fungal pathogens in crops.

Case Study: Fungicidal Efficacy

- Target Fungi: Fusarium spp., Aspergillus spp.

- Results: Reduction in fungal biomass by up to 90% at concentrations of 100 ppm.

Material Science Applications

The unique properties of thiadiazole derivatives make them suitable for applications in material science, particularly in the development of sensors and conductive materials.

Conductive Polymers

Research has shown that incorporating thiadiazole into polymer matrices enhances electrical conductivity due to π-stacking interactions.

Table 3: Conductivity Measurements

| Polymer Matrix | Conductivity (S/m) |

|---|---|

| Pure Polymer | |

| Polymer + Thiadiazole |

Mecanismo De Acción

The mechanism of action of 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzonitrile group can enhance the binding affinity to specific receptors, thereby influencing cellular pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varying Thiadiazole Substituents

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions of the thiadiazole ring. Key comparisons include:

*Calculated based on molecular formula C10H9N3S2.

- 5-Methyl vs. Conversely, the amino derivative’s ability to form hydrogen bonds makes it effective in corrosion inhibition applications .

- Thiol vs. Thioether linkages : The thiol-containing analogue (CAS 29490-19-5) exhibits higher reactivity in forming disulfide bonds or coordinating with metals, unlike the stable thioether linkage in the target compound .

Heterocycle Variants: Thiadiazole vs. Oxadiazole

Replacing the thiadiazole ring with oxadiazole alters electronic and metabolic properties:

- Thiadiazole derivatives : The sulfur atom in thiadiazoles enhances metabolic stability and electron-withdrawing effects, as seen in antibiotic derivatives like the sodium salt in .

- Oxadiazole derivatives: Compounds such as 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (from ) show reduced steric hindrance but lower resistance to oxidative metabolism.

Benzonitrile vs. Other Aromatic Cores

- Benzonitrile vs.

- Benzamide derivatives : Compounds like those in replace benzonitrile with benzamide, enabling hydrogen bonding but reducing aromatic interaction strength.

Actividad Biológica

The compound 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is a member of the thiadiazole family, known for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. The compound is characterized by a thiadiazole moiety linked to a benzonitrile structure through a thioether bond.

Key Synthesis Steps:

- Preparation of 5-Methyl-1,3,4-thiadiazole: This is achieved through a reaction involving thioketones and hydrazine derivatives.

- Formation of the Thioether Linkage: The key step involves reacting the thiadiazole with a suitable alkylating agent to form the desired thioether.

- Final Coupling with Benzonitrile: The thioether is then coupled with benzonitrile to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. Compounds containing the 1,3,4-thiadiazole ring have shown significant antibacterial and antifungal activities against various strains:

- Antibacterial Activity: Compounds derived from 1,3,4-thiadiazoles exhibit activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with substitutions at C-5 have demonstrated MIC values lower than standard antibiotics like streptomycin and fluconazole .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 5-Methyl-1,3,4-thiadiazole derivative | E. coli | 32.6 |

| Thiadiazole-benzonitrile derivative | S. aureus | <50 |

Cytotoxicity and Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. In vitro assays indicate that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia):

- Flow Cytometry Studies: Indicated that the compound acts in a dose-dependent manner to induce apoptosis by increasing p53 expression and activating caspases .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 |

| U937 | 2.41 | Caspase activation |

Study on Anticancer Activity

A notable study evaluated various thiadiazole derivatives for their cytotoxic effects on multiple cancer cell lines. The results showed that compounds with a thiadiazole moiety exhibited higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Key Findings:

- The most potent derivative demonstrated an IC50 value of 0.12 μM against MCF-7 cells.

- Molecular docking studies revealed strong interactions between the thiadiazole derivatives and cancer-related receptors.

Q & A

Q. What are the established synthetic routes for 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) can react with benzonitrile derivatives bearing leaving groups (e.g., bromomethyl or chloromethyl substituents). Key steps include:

- Thiol activation : Use bases like KCO or NaH to deprotonate the thiol group, enhancing nucleophilicity .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) improve reaction efficiency .

- Purification : Recrystallization from methanol or ethanol yields high-purity products .

Optimization may involve varying temperature (room temperature vs. reflux), stoichiometry, or catalysts (e.g., phase-transfer catalysts) to improve yields.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations for C≡N (~2220 cm) and C-S bonds (~600–700 cm) validate functional groups .

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula, with fragmentation patterns indicating stability of the thiadiazole core .

Advanced Research Questions

Q. How does structural modification of the thiadiazole or benzonitrile moieties influence biological activity?

Methodological Answer:

- Substituent effects :

- Structure-activity relationship (SAR) studies :

Q. What are the challenges in resolving contradictory bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, antiproliferative activity in cancer cells may differ between MTT and ATP-based assays .

- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .

- Metabolic stability : Evaluate metabolites via LC-MS to assess if degradation products contribute to observed effects .

Q. How can computational methods guide the design of derivatives with enhanced properties?

Methodological Answer:

- Quantum mechanical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox activity or ligand-receptor interactions .

- Molecular dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., solvation effects, protein flexibility) .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic parameters (e.g., logP, BBB permeability) to prioritize synthesizable candidates .

Q. What strategies address low yields or impurities in large-scale synthesis?

Methodological Answer:

- Byproduct minimization : Use protecting groups (e.g., tert-butyl) during coupling steps to prevent side reactions .

- Chromatography-free purification : Develop pH-dependent crystallization (e.g., acidification of sodium salts) for scalable workflows .

- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.